Pamidronate disodium
Descripción general
Descripción
Pamidronate disodium, also known as aminohydroxypropylidene diphosphonate disodium (APD), is an amino-substituted bisphosphonate. It exhibits potent and specific inhibition of bone resorption without significantly affecting bone growth and mineralization. Its clinical applications span a variety of conditions characterized by enhanced bone turnover, including Paget's disease, hypercalcemia of malignancy, osteolytic bone metastasis, and osteoporosis induced by steroids or of idiopathic origin (Fitton & McTavish, 1991).
Synthesis Analysis
Pamidronate disodium is synthesized to target bone resorption processes specifically. The molecular structure facilitates its oral and intravenous bioavailability, allowing it to be active in the body at doses that do not detrimentally affect bone mineralization. The specific synthesis process, however, is part of proprietary pharmaceutical manufacturing techniques not detailed in public scientific literature.
Molecular Structure Analysis
The molecular structure of pamidronate disodium is designed to mimic pyrophosphate, a natural regulator of bone mineralization, but with a carbon atom replacing the oxygen atom in the middle of the molecule. This modification creates a stable P-C-P bond (phosphorus-carbon-phosphorus) instead of the P-O-P (phosphorus-oxygen-phosphorus) bond found in pyrophosphate, making pamidronate resistant to enzymatic degradation and allowing it to bind strongly to bone mineral surfaces (Gatti & Adami, 1999).
Aplicaciones Científicas De Investigación
1. Treatment of Resorptive Bone Disease
- Application : Effective in various conditions characterized by enhanced bone turnover, like Paget's disease, hypercalcemia of malignancy, osteolytic bone metastasis, and osteoporosis.
- Evidence : Clinical trials demonstrate its efficacy in restoring normocalcaemia in patients with cancer-associated hypercalcemia and arresting progression in Paget's disease. It also slows metastatic bone destruction and halts bone loss in osteoporosis (Fitton & McTavish, 1991).
2. Use in Juvenile Osteoporosis
- Application : Administered to children with vertebral osteoporosis, leading to significant improvements in bone density and pain relief.
- Evidence : Children treated with pamidronate experienced rapid pain relief and significant increases in lumbar spine bone density (Shaw, Boivin & Crabtree, 2000).
3. Alleviation of Pain in Malignancy
- Application : Used in the management of bone pain due to malignancy, particularly in metastatic bone disease.
- Evidence : Controlled studies have shown pamidronate's role in pain relief and prevention of skeletal complications in patients with metastatic bone disease due to breast cancer and multiple myeloma (Groff et al., 2001).
4. Treatment of Osteomyelitis
- Application : Utilized in the treatment of diffuse sclerosing osteomyelitis of the mandible.
- Evidence : Patients treated with pamidronate disodium showed significant improvement in pain, swelling, and mouth opening. Long-term follow-up demonstrated stable treatment effectiveness (Xiaoli Li et al., 2020).
5. Primary Prevention of Osteoporosis
- Application : Effective in primary prevention of glucocorticoid-induced osteoporosis.
- Evidence : A study showed significant increases in bone mineral density in the lumbar spine and hip areas in patients treated with pamidronate, as opposed to those treated with calcium alone (Boutsen et al., 1997).
6. Treatment of Hypercalcemia
- Application : Used in acute, severe hypercalcemia secondary to vitamin D poisoning.
- Evidence : A case study reported successful normalization of calcium concentrations in a patient with hypercalcemia due to acute vitamin D poisoning (Lee & Lee, 1998).
Safety And Hazards
Direcciones Futuras
Pamidronate disodium is being studied in the treatment of other types of cancer . It is also being used off-label for conditions such as osteoporosis, complex regional pain syndrome, osteoporosis secondary to chronic glucocorticoid use and prolonged immobility, bone loss, nonmetastatic hormone-responsive prostate cancer, and osteogenesis imperfecta in children .
Propiedades
IUPAC Name |
disodium;[3-amino-1-hydroxy-1-[hydroxy(oxido)phosphoryl]propyl]-hydroxyphosphinate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H11NO7P2.2Na/c4-2-1-3(5,12(6,7)8)13(9,10)11;;/h5H,1-2,4H2,(H2,6,7,8)(H2,9,10,11);;/q;2*+1/p-2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CEYUIFJWVHOCPP-UHFFFAOYSA-L | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(CN)C(O)(P(=O)(O)[O-])P(=O)(O)[O-].[Na+].[Na+] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H9NNa2O7P2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Related CAS |
40391-99-9 (Parent) | |
Record name | Pamidronate disodium anhydrous | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0057248881 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
DSSTOX Substance ID |
DTXSID5042667 | |
Record name | Pamidronate disodium | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID5042667 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
279.03 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Pamidronate disodium | |
CAS RN |
57248-88-1 | |
Record name | Pamidronate disodium anhydrous | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0057248881 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Pamidronate disodium | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID5042667 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Disodium dihydrogen (3-amino-1-hydroxypropylidene)bisphosphonate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.055.117 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | PAMIDRONATE DISODIUM ANHYDROUS | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/C7S8VWP5DH | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.